molecular formula C16H24FN3O3S B2669366 N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide CAS No. 1021040-51-6

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide

Cat. No.: B2669366
CAS No.: 1021040-51-6
M. Wt: 357.44
InChI Key: UHLATUGPZVQUDF-UHFFFAOYSA-N
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Description

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide is a chemical compound with the molecular formula C22H28FN3O3S and a molecular weight of 433.54 g/mol.

Preparation Methods

The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide typically involves the reaction of 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative under basic conditions. The reaction is often carried out in a solvent such as dioxane, with triethylamine (Et3N) as a base . The reaction conditions may vary depending on the specific sulfonyl chloride used and the desired yield and purity of the final product .

Chemical Reactions Analysis

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring .

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood, pain, and inflammation disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)propionamide can be compared with other similar compounds, such as:

    N-(3-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}propyl)-2-iodobenzamide: Shares a similar piperazine and sulfonyl structure but differs in the presence of an iodobenzamide group.

    1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide: Another piperazine derivative with different substituents, leading to distinct biological activities.

Properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O3S/c1-2-16(21)18-8-3-13-24(22,23)20-11-9-19(10-12-20)15-6-4-14(17)5-7-15/h4-7H,2-3,8-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLATUGPZVQUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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